molecular formula C19H17N3O4 B11057661 2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide

2-{3-[amino(oxo)acetyl]-1H-indol-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B11057661
M. Wt: 351.4 g/mol
InChI Key: OPWUJYOUWSGLGW-UHFFFAOYSA-N
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Description

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Attachment of the Methoxyaniline Group:

    Formation of the Oxoethyl Group: This can be done via acylation reactions using appropriate reagents and conditions.

    Final Assembly: The final step involves the coupling of the intermediate products to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes .

Chemical Reactions Analysis

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to study biological pathways and interactions due to its structural similarity to natural indole derivatives.

    Medicine: It holds potential for developing new therapeutic agents, particularly in the fields of oncology and neurology.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it could inhibit cytokinin oxidase/dehydrogenase, affecting plant growth and development .

Comparison with Similar Compounds

Similar compounds to 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE include:

The uniqueness of 2-{1-[2-(3-METHOXYANILINO)-2-OXOETHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE lies in its specific structural features and the potential for targeted applications in various fields.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

2-[1-[2-(3-methoxyanilino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

InChI

InChI=1S/C19H17N3O4/c1-26-13-6-4-5-12(9-13)21-17(23)11-22-10-15(18(24)19(20)25)14-7-2-3-8-16(14)22/h2-10H,11H2,1H3,(H2,20,25)(H,21,23)

InChI Key

OPWUJYOUWSGLGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N

Origin of Product

United States

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